(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one
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Overview
Description
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction between a phenyl-substituted oxazole and a p-tolyl-substituted aldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one: A similar compound without the (E)-configuration.
2-Phenyl-4-(1-(m-tolyl)ethylidene)oxazol-5(4H)-one: A compound with a different substitution pattern on the tolyl group.
2-Phenyl-4-(1-(o-tolyl)ethylidene)oxazol-5(4H)-one: Another isomer with ortho-substitution.
Uniqueness
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one is unique due to its specific (E)-configuration and substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(4E)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13+ |
InChI Key |
QFFMBOXLYJKPKE-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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